Paritaprevir

Catalog No.
S549059
CAS No.
1216941-48-8
M.F
C40H43N7O7S
M. Wt
765.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paritaprevir

CAS Number

1216941-48-8

Product Name

Paritaprevir

IUPAC Name

(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Molecular Formula

C40H43N7O7S

Molecular Weight

765.9 g/mol

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1

InChI Key

UAUIUKWPKRJZJV-AOMWZFMUSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Solubility

Soluble in DMSO.

Synonyms

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK.

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Description

The exact mass of the compound Paritaprevir is 765.29447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of HCV NS3/4A Protease:

Paritaprevir acts as a potent inhibitor of the HCV NS3/4A protease, a vital enzyme essential for viral replication. By binding to the protease's active site, paritaprevir prevents the cleavage of viral polyprotein, a crucial step in the production of mature HCV proteins. This inhibition effectively disrupts the virus's life cycle and hinders its ability to reproduce [].

Combination Therapy Regimens:

Paritaprevir, due to its targeted action, is rarely studied as a standalone treatment for HCV. Instead, research focuses on its efficacy in combination with other DAAs with different mechanisms of action. These combinations aim to achieve a synergistic effect, overcoming potential resistance pathways and maximizing viral suppression rates []. Several clinical trials have investigated paritaprevir-based regimens, including ombitasvir/paritaprevir/ritonavir (OPR), demonstrating significant improvement in sustained virologic response (SVR) rates, a benchmark for successful HCV treatment [].

Paritaprevir, previously known as ABT-450, is an acylsulfonamide inhibitor of the NS3/4A serine protease developed by Abbott Laboratories []. It has shown effectiveness in combating HCV infection [].


Chemical Reactions Analysis

The specific synthesis of paritaprevir is a proprietary process and not publicly available for scientific research purposes []. However, scientific literature details the enzymatic reactions it disrupts in the HCV lifecycle []. Paritaprevir binds to the NS3/4A protease, an enzyme essential for viral replication []. This binding disrupts the enzyme's function, hindering viral protein processing and ultimately stopping the virus from reproducing [].


Physical And Chemical Properties Analysis

Data regarding the specific physical and chemical properties of paritaprevir, such as melting point, boiling point, and solubility, is not readily available in scientific publications due to its proprietary nature [].

As mentioned earlier, paritaprevir acts as a direct-acting antiviral (DAA) by inhibiting the NS3/4A protease, a vital enzyme in the HCV replication process []. By binding to the protease's active site, paritaprevir prevents it from cleaving viral proteins at critical junctions []. This halting of protein processing disrupts viral assembly and prevents the formation of new infectious HCV particles [].

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for paritaprevir represents the complete structural designation of this complex macrocyclic compound [1]. The official International Union of Pure and Applied Chemistry name is (1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide [1] [4] [7]. This systematic nomenclature precisely describes the stereochemical configuration, functional groups, and structural framework of the molecule.

The systematic name incorporates several key structural elements that define the compound's architecture [1]. The tricyclic core structure is designated as diazatricyclo[14.3.0.04,6]nonadec-7-ene, indicating a nineteen-membered ring system with two nitrogen atoms and specific bridging patterns [1]. The stereochemical descriptors (1S,4R,6S,7Z,14S,18R) define the absolute configuration at each chiral center and the geometry around the double bond [4]. The functional group designations include the cyclopropylsulfonyl moiety, the methylpyrazine-carbonyl substituent, and the phenanthridin-6-yloxy group [1] [7].

An alternative International Union of Pure and Applied Chemistry representation found in chemical databases describes the compound as (2R,6S,12Z,13aS,14aR,16aS)-N-(Cyclopropylsulfonyl)-6-(5-methylpyrazin-2-carboxamido)-5,16-dioxo-2-(phenanthridin-6-yloxy)-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa(E)pyrrolo(1,2-a)(1,4)diazacyclopentadecine-14a(5H)-carboxamide [1] [16]. This nomenclature reflects the complex polycyclic structure with different numbering conventions used in various chemical databases.

Chemical Abstracts Service Registry Numbers and Database Identifiers

Paritaprevir is assigned the Chemical Abstracts Service registry number 1216941-48-8, which serves as the primary identifier for this compound in chemical databases and regulatory documents [1] [2] [4]. This Chemical Abstracts Service number was officially registered and provides unambiguous identification of the specific chemical entity across all scientific and commercial applications.

The compound maintains comprehensive representation across major chemical and pharmaceutical databases with distinct identifiers for each system [1] [2]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration Global Substance Registration System is OU2YM37K86 [1] [2] [4]. In the ChEMBL database, paritaprevir is cataloged as CHEMBL3391662, while DrugBank assigns the identifier DB09297 [1] [2]. The KEGG database designation is D10580 [1] [2].

Additional specialized database identifiers include the National Cancer Institute Thesaurus Code C123879 and the Metabolomics Workbench identifier 144577 [1] [2]. The Nikkaji Number system assigns J3.361.353I, and PharmGKB uses the identifier PA166163410 [1] [2]. PubChem maintains the compound under Compound Identification Number 45110509 and Substance Identification Number 175427694 [1] [4].

The molecular structure is definitively characterized by the International Chemical Identifier Key UAUIUKWPKRJZJV-QPLHLKROSA-N, which provides a unique hash-based identifier derived from the complete structural information [1] [4] [13]. The corresponding International Chemical Identifier is InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1 [1] [14].

Database/SourceIdentifier
Chemical Abstracts Service1216941-48-8
Unique Ingredient IdentifierOU2YM37K86
ChEMBLCHEMBL3391662
DrugBankDB09297
KEGGD10580
Metabolomics Workbench144577
National Cancer Institute ThesaurusC123879
Nikkaji NumberJ3.361.353I
PharmGKBPA166163410
PubChem Compound Identification Number45110509
InChIKeyUAUIUKWPKRJZJV-QPLHLKROSA-N
PubChem Substance Identification Number175427694

Historical Naming Evolution and Alternative Designations

The nomenclature history of paritaprevir reflects the collaborative development process between pharmaceutical companies and international regulatory bodies [8] [9] [12]. The compound was initially designated with the development code ABT-450 during its discovery and early development phases at Abbott Laboratories [8] [9] [12]. This alphanumeric identifier followed Abbott's internal compound numbering system, where ABT represents Abbott and 450 was the sequential compound number in their hepatitis C virus protease inhibitor research program.

The collaboration between Enanta Pharmaceuticals and Abbott Laboratories, which began in December 2006, led to the identification and development of ABT-450 as a lead compound [9]. The early discovery work at Enanta had established a substantial portfolio of hepatitis C virus protease inhibitor patents, and the Abbott collaboration resulted in the advancement of compound 1 from the Enanta collection, ultimately leading to the discovery of ABT-450 [9]. The compound was developed through extensive structure-activity relationship studies by the collaborative team [9].

The International Nonproprietary Name paritaprevir was assigned through the World Health Organization International Nonproprietary Names program [1] [10] [13]. The World Health Organization International Nonproprietary Names record indicates that paritaprevir received International Nonproprietary Names number 9739 [13]. During the International Nonproprietary Names evaluation process, the compound was initially considered under the proposed International Nonproprietary Name veruprevir [1] [10] [13]. However, veruprevir was subsequently designated as a deprecated International Nonproprietary Name, and paritaprevir became the official International Nonproprietary Name [1] [10] [13].

The United States Adopted Name Council assigned paritaprevir as the United States Adopted Name, which aligns with the International Nonproprietary Name designation [1] [10]. This harmonization between the United States Adopted Name and International Nonproprietary Name systems ensures consistent nomenclature across international pharmaceutical and regulatory contexts.

Alternative designations documented in chemical and pharmaceutical databases include various forms of the Abbott development code: ABT450, ABT 450, and ABT-450 [1] [4] [10]. The deprecated International Nonproprietary Name veruprevir appears in multiple forms including "Veruprevir [INN]" and "veruprevir anhydrous" [1] [4] [10]. Commercial combination products containing paritaprevir have been marketed under trade names including Viekira Pak, Technivie, Holkira Pak, and Viekirax [1] [2] [6].

CategoryName/Designation
United States Adopted NameParitaprevir
International Nonproprietary NameParitaprevir
Original Development CodeABT-450
Deprecated International Nonproprietary NameVeruprevir
Alternative Development CodesABT450, ABT 450
Systematic Chemical Name(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Molecular FormulaC40H43N7O7S
Commercial Combination ProductsViekira Pak, Technivie, Holkira Pak, Viekirax

The molecular formula C40H43N7O7S reflects the precise atomic composition of paritaprevir, containing 40 carbon atoms, 43 hydrogen atoms, 7 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom [1] [14] [16]. The molecular weight is calculated as 765.87 grams per mole, with an exact mass of 765.29400 atomic mass units [16] [18]. The compound exhibits a polar surface area of 208.50000 square angstroms and a calculated LogP value of 6.34660, indicating significant lipophilicity [16].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

765.29446791 g/mol

Monoisotopic Mass

765.29446791 g/mol

Heavy Atom Count

55

Appearance

White to off-white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OU2YM37K86

Drug Indication

When used within the fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the FDA-approved product Viekira Pak, paritaprevir is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. When used within the fixed-dose combination product with [DB09296] and [DB00503] as the FDA- and Health Canada-approved product Technivie, paritaprevir is indicated in combination with [DB00811] for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. When used within the fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the Health Canada-approved, commercially available product Holkira Pak, paritaprevir is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a with or without cirrhosis.
FDA Label

Mechanism of Action

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function.

Absorption Distribution and Excretion

Tmax of approximately 4 to 5 hours with a maximum concentration (Cmax) of 194 ng/mL.
Following a single dose administration of 14C-paritaprevir co-dosed with 100 mg of ritonavir, approximately 88% of the radioactivity was recovered in feces with limited radioactivity (8.8%) in urine; unchanged paritaprevir accounted for 1.1% of the radioactivity in the feces and 0.05% in the urine.
Volume of distribution at steady state is approximately 103 L.

Metabolism Metabolites

Paritaprevir is predominantly metabolized by CYP3A4 and to a lesser extent by CYP3A5.

Wikipedia

Paritaprevir

Biological Half Life

5.5 hr

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Klibanov OM, Gale SE, Santevecchi B. Ombitasvir/paritaprevir/ritonavir and dasabuvir tablets for hepatitis C virus genotype 1 infection. Ann Pharmacother. 2015 May;49(5):566-81. doi: 10.1177/1060028015570729. Epub 2015 Feb 13. PMID: 25680759.

2. Hull MW, Yoshida EM, Montaner JS. Update on Current Evidence for Hepatitis C Therapeutic Options in HCV Mono-infected Patients. Curr Infect Dis Rep. 2016 Jul;18(7):22. doi: 10.1007/s11908-016-0527-8. PMID: 27357277.

3. Lam JT, Salazar L. New combination antiviral for the treatment of hepatitis C. Am J Health Syst Pharm. 2016 Jul 15;73(14):1042-50. doi: 10.2146/ajhp150163. Epub 2016 May 23. PMID: 27217519.

4. Myers RP, Shah H, Burak KW, Cooper C, Feld JJ. An update on the management of chronic hepatitis C: 2015 Consensus guidelines from the Canadian Association for the Study of the Liver. Can J Gastroenterol Hepatol. 2015 Jan-Feb;29(1):19-34. doi: 10.1155/2015/692408. Epub 2015 Jan 13. Erratum in: Can J Gastroenterol Hepatol. 2015 Mar;29(2):68. PMID: 25585348; PMCID: PMC4334064.

5. Dusheiko G. Side effects of alpha interferon in chronic hepatitis C. Hepatology. 1997 Sep;26(3 Suppl 1):112S-121S. doi: 10.1002/hep.510260720. PMID: 9305675.

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